molecular formula C11H23ClN2O2 B3028106 Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl CAS No. 1609399-78-1

Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl

Cat. No. B3028106
CAS RN: 1609399-78-1
M. Wt: 250.76
InChI Key: LLEANKHCIRWNRG-VTLYIQCISA-N
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Description

The compound "Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl" is a chemical entity that has potential utility in various fields of chemistry and pharmacology. While the specific compound is not directly mentioned in the provided papers, similar tert-butyl carbamate derivatives are discussed, which can provide insights into the synthesis, molecular structure, and chemical properties of related compounds.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest due to their potential applications. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed, which involved aziridine opening and optical resolution of racemic mixtures . Another study described the enantioselective synthesis of a benzyl tert-butyl carbamate derivative using iodolactamization as a key step . Additionally, the synthesis of tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, protection, and reduction steps was reported . These studies highlight the versatility of synthetic approaches for tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for their function and reactivity. The crystal structure of a tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was determined, confirming the relative substitution of the cyclopentane ring, which is essential for the synthesis of carbocyclic analogues of nucleotides . This indicates the importance of stereochemistry and molecular conformation in the design and synthesis of tert-butyl carbamate derivatives.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and used as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . This demonstrates the reactivity of tert-butyl carbamate derivatives in forming new chemical bonds and their utility as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of the tert-butyl group was found to be important for the gelation properties of benzothiazole modified carbazole derivatives, affecting their ability to form organogels and their application as chemosensors for volatile acid vapors . The enzymatic kinetic resolution of tert-butyl carbamate derivatives also showcased their excellent enantioselectivity, which is a significant property for the production of optically pure enantiomers .

Scientific Research Applications

Enantioseparation

"Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl" and related compounds have been investigated for their enantioseparation capabilities. The fluorescent tag 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is designed for reversed-phase separation and quantification of amino acid racemates. Its applicability, along with AA-type zwitterionic compounds, was tested for enantiomer separation on cinchona-based chiral stationary phases, showcasing the potential in disease-related biomarker research due to the toxicity of certain branched-chained amino acids and their metabolic side products (Hellinger, Horak, & Lindner, 2013).

Organogel Formation and Sensory Materials

Benzothiazole-modified carbazole derivatives, including those with tert-butyl moieties, have shown the ability to form organogels in selected solvents, which is crucial for the development of fluorescent sensory materials. These organogels can detect volatile acid vapors with high performance, indicating their potential in chemical sensing applications (Sun et al., 2015).

Synthesis of Complex Molecules

The tert-butyl carbamate group is a versatile intermediate in the synthesis of complex molecules. For example, it plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are important in nucleic acid research and drug development (Ober et al., 2004). Moreover, the preparation of compounds like 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, involving tert-butyl carbamate intermediates, showcases the utility in synthesizing potential pharmaceuticals (Wu, 2011).

Safety and Hazards

Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation . In case of accidental release, sweep up and shovel into suitable containers for disposal .

Mechanism of Action

Mode of Action

Carbamates in general are known to interact with their targets through the formation of covalent bonds, leading to changes in the target’s function . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Carbamates are often used as protecting groups in the synthesis of peptides, suggesting that they may play a role in protein synthesis and related pathways . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Result of Action

As a carbamate, it may have effects related to its role as a protecting group in peptide synthesis . .

properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEANKHCIRWNRG-VTLYIQCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609399-78-1, 609788-04-7
Record name Carbamic acid, N-[(1R,3R)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609399-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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